molecular formula C16H20N4O3S B2611550 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1795302-89-4

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2611550
CAS RN: 1795302-89-4
M. Wt: 348.42
InChI Key: SBVFAHOGFVLHPO-UHFFFAOYSA-N
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Description

The compound “1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one” is a derivative of 1,2,4-triazole . It is a heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of this compound involves the creation of novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 110–113 °C . The IR spectrum shows peaks at 3103.3 (C-H, aromatic), 2973.0 (C-H, aliphatic), 1692.8 (C = O, ketones), 1583.1 (C = N stretch, aromatic), 1287.8 (C–N stretch, aromatic), 1012.4 (Ar-Br) .

Scientific Research Applications

Cytochrome P450 Enzyme Interaction

Research has identified the involvement of cytochrome P450 and other enzymes in the oxidative metabolism of compounds with structural similarities to "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one". For example, compounds like Lu AA21004 are metabolized in the liver via cytochrome P450 enzymes, highlighting the significance of these compounds in pharmacokinetic studies (Hvenegaard et al., 2012).

Polymorphism Control and Solution Structures

The control of polymorphism in the crystallization of similar compounds has been studied to optimize their pharmaceutical formulations. Research on ASP3026, a compound structurally related to "this compound", demonstrates the impact of crystallization temperatures and solvents on obtaining desired polymorphs, which is crucial for the drug's bioavailability and stability (Takeguchi et al., 2015).

Antimicrobial Activity

Several derivatives of structurally similar compounds have been synthesized and evaluated for their antimicrobial activity against various pathogens. These studies provide a foundation for the development of new antimicrobial agents, highlighting the therapeutic potential of such compounds in combating infections (Vinaya et al., 2009).

Sulfomethylation and Chelate Formation

The sulfomethylation of compounds containing the piperazine moiety offers a route to synthesize mixed-side-chain macrocyclic chelates. This chemical modification enhances the compound's ability to form chelates with metals, which could be useful in the development of diagnostic and therapeutic agents, especially in the context of medical imaging (Westrenen & Sherry, 1992).

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c21-16(8-13-24(22,23)15-4-2-1-3-5-15)19-10-6-14(7-11-19)20-12-9-17-18-20/h1-5,9,12,14H,6-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVFAHOGFVLHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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